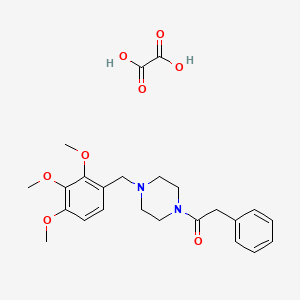
1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. This compound has been extensively studied in scientific research for its potential applications in various fields. In
科学的研究の応用
1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been studied for its potential applications in various fields such as pharmacology, neurology, and psychiatry. It has been found to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are involved in the regulation of mood, appetite, and sleep. 1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has also been studied for its potential use as a tool in drug discrimination studies and as a model compound for the development of new drugs.
作用機序
1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which leads to the activation of downstream signaling pathways. It has been found to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been found to produce a range of effects on the body and mind, including changes in mood, perception, and cognition. It has been reported to induce feelings of euphoria, relaxation, and heightened sensory perception. However, it can also cause negative effects such as anxiety, paranoia, and hallucinations. 1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has also been found to affect body temperature, heart rate, and blood pressure.
実験室実験の利点と制限
1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has several advantages as a research tool, including its high potency and selectivity for serotonin receptors, its well-established synthesis method, and its relatively low cost. However, it also has limitations, such as its potential for producing unwanted side effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research involving 1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. One potential area of study is the development of new drugs based on the structure and mechanism of action of 1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. Another direction is the investigation of the role of 1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate in the regulation of appetite and weight, as it has been found to affect food intake in animal studies. Additionally, further research is needed to fully understand the long-term effects of 1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate on the brain and body.
合成法
1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate can be synthesized through a multi-step process involving the reaction of piperazine with phenylacetic acid and 2,3,4-trimethoxybenzyl chloride. The resulting product is then purified through recrystallization and converted to oxalate salt for better solubility.
特性
IUPAC Name |
oxalic acid;2-phenyl-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4.C2H2O4/c1-26-19-10-9-18(21(27-2)22(19)28-3)16-23-11-13-24(14-12-23)20(25)15-17-7-5-4-6-8-17;3-1(4)2(5)6/h4-10H,11-16H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHAHHHWTNOXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B4941217.png)
![ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4941221.png)
![1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4941236.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4941243.png)
![5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4941248.png)
![1-[3-(4-methoxyphenoxy)propoxy]naphthalene](/img/structure/B4941249.png)
![4,4,4-trifluoro-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B4941267.png)


![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941296.png)

